Kalbreclasine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

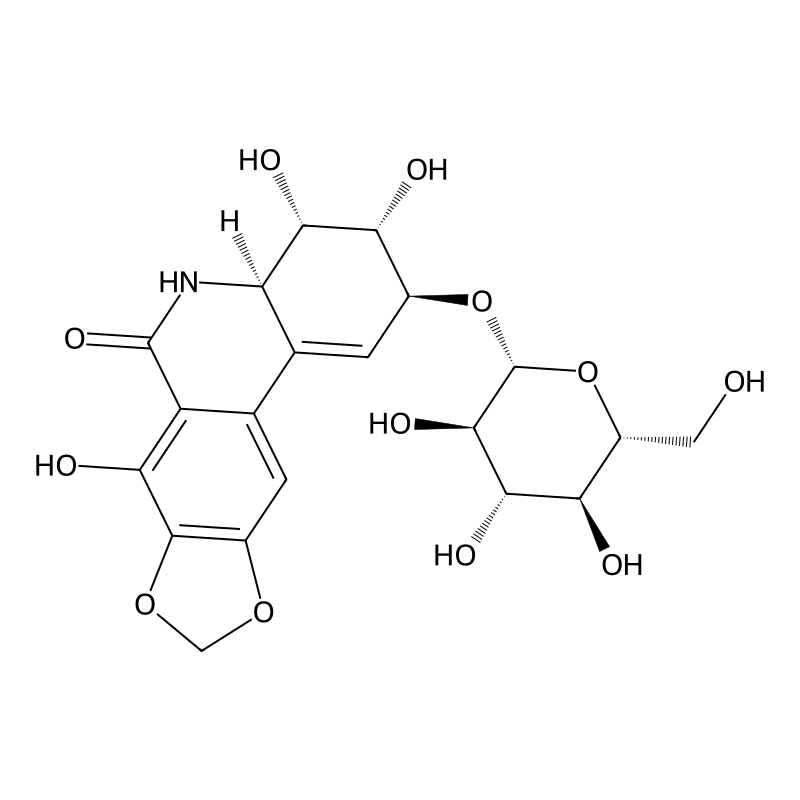

Kalbreclasine is a naturally occurring alkaloid derived from the Amaryllidaceae family, specifically isolated from species such as Haemanthus kalbreyeri and Zephyranthes flava. It is identified as the 2-O-β-D-glucopyranoside derivative of narciclasine, a compound known for its complex structure and significant biological activity. Kalbreclasine's chemical structure has been elucidated through various spectroscopic methods, confirming its unique configuration within the isocarbostyril alkaloid family . This compound has garnered attention due to its immunostimulatory properties, particularly its ability to activate splenic lymphocytes in vitro, making it a subject of interest in pharmacological research .

- Hydrolysis: The β-D-glucoside moiety can be hydrolyzed under acidic or enzymatic conditions, releasing narciclasine.

- Oxidation: The hydroxyl groups present in its structure can undergo oxidation reactions, potentially altering its biological activity.

- Alkylation: Kalbreclasine can react with electrophiles, leading to the formation of various derivatives that may exhibit different pharmacological properties .

Kalbreclasine exhibits notable biological activities:

- Immunostimulatory Effects: It significantly activates splenic lymphocytes, suggesting potential use as an immunomodulatory agent .

- Antitumor Properties: Preliminary studies indicate that kalbreclasine may inhibit tumor cell growth, contributing to its potential as an anticancer agent. In vivo studies have shown cytotoxic effects against specific tumor cell lines .

- Antimicrobial Activity: Some derivatives of kalbreclasine have demonstrated antimicrobial properties, further expanding its potential applications in medicine .

The synthesis of kalbreclasine can be achieved through various methods:

- Natural Extraction: Kalbreclasine is primarily isolated from plant sources using extraction techniques such as solvent extraction followed by chromatographic purification .

- Total Synthesis: Synthetic approaches involve multi-step reactions starting from simpler precursors, often utilizing techniques like Diels-Alder reactions and palladium-catalyzed couplings. These methods aim to replicate the complex structure of kalbreclasine while optimizing yield and purity .

Kalbreclasine holds promise in several fields:

- Pharmaceutical Development: Due to its immunostimulatory and antitumor properties, kalbreclasine is being explored for development into therapeutic agents for cancer and immune-related disorders.

- Natural Product Research: As a member of the Amaryllidaceae alkaloids, it contributes to the study of natural compounds with potential health benefits .

Studies on kalbreclasine's interactions with other compounds have revealed:

- Synergistic Effects: When combined with other alkaloids or therapeutic agents, kalbreclasine may enhance efficacy against specific biological targets.

- Mechanisms of Action: Research is ongoing to understand how kalbreclasine interacts at the molecular level with cellular pathways involved in immune response and cancer progression .

Kalbreclasine shares structural and functional similarities with several other alkaloids from the Amaryllidaceae family. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Narciclasine | Isocarbostyril | Immunostimulant, Antitumor | Precursor to kalbreclasine |

| Galanthamine | Amaryllidaceae Alkaloid | Anticholinergic | Used in Alzheimer’s treatment |

| Lycorine | Phenanthridine | Antitumor, Antiviral | Exhibits cytotoxic effects |

| Haemanthamine | Phenanthridine | Antitumor | Similar structure but different activity |

Kalbreclasine's uniqueness lies in its specific glucoside modification that enhances its solubility and bioactivity compared to its analogs like narciclasine. This modification may contribute to its distinct pharmacological profile and potential therapeutic applications .

Kalbreclasine belongs to the exclusive group of alkaloids produced by plants of the Amaryllidaceae family, specifically from the subfamily Amaryllidoideae [9]. The Amaryllidaceae family represents approximately 80 genera and 1600 species distributed worldwide, primarily throughout tropical and warm regions including Brazil, Argentina, Mexico, Sudan, and Senegal [5]. These plants are renowned for their unique alkaloid constituents, collectively known as Amaryllidaceae alkaloids, which exhibit remarkable structural diversity and biological significance [8].

Amaryllidaceae alkaloids are tertiary monomer bases, although some nitrogen oxides, quaternary, glycosylated, and dimeric alkaloids have also been documented [15]. According to their ring systems, these alkaloids are generally classified into nine major structural types: norbelladine, lycorine, homolycorine, crinine, haemanthamine, narciclasine, tazettine, montanine, and galanthamine [15] [11]. This classification system reflects the diverse biosynthetic pathways and structural variations found within this alkaloid family [16].

Kalbreclasine specifically belongs to the phenanthridine structural class of Amaryllidaceae alkaloids and is characterized as a 2-O-β-D-glucopyranoside derivative of narciclasine . This places it in a specialized subgroup of glycosylated Amaryllidaceae alkaloids, which are less common than their non-glycosylated counterparts [13]. The presence of the glucose moiety significantly alters the compound's physicochemical properties compared to its parent compound narciclasine [7].

Plant Sources and Distribution

Kalbreclasine has been isolated from several plant species within the Amaryllidaceae family, with the primary sources being Haemanthus kalbreyeri, Scadoxus multiflorus, and Zephyranthes flava [14] [20]. These plants exhibit distinct geographical distributions across different continents, indicating the widespread occurrence of kalbreclasine biosynthetic capability within the Amaryllidaceae family [13] [22].

Haemanthus kalbreyeri is native to tropical regions of Africa and represents one of the first documented sources of kalbreclasine [13] [20]. The compound was initially isolated from the roots of this plant, alongside other alkaloids including kalbretorine, haemanthamine, haemanthidine, hippadine, lycorine, narciclasine, and pratorimine [13].

Scadoxus multiflorus (formerly known as Haemanthus multiflorus) is widely distributed throughout sub-Saharan Africa from Senegal to Somalia to South Africa, as well as in the Arabian Peninsula (Saudi Arabia, Yemen, Oman) and the Seychelles [22]. This species has been naturalized in Mexico and the Chagos Archipelago, extending the potential geographical range of kalbreclasine occurrence [22]. Phytochemical analysis of Scadoxus multiflorus has confirmed the presence of kalbreclasine among numerous other alkaloids including lycorine, haemanthidine, chlidanthine, hippeastrine, montanine, pratorimine, narciclasine, haemanthamine, kalbretorine, pancratistatine, pancratiside, and galanthamine [26].

Zephyranthes flava, another source of kalbreclasine, has a different geographical distribution, being native to Central and South America but naturalized in other tropical regions worldwide [14] [21]. This species has been traditionally used for various therapeutic purposes, including treatment of diabetes, ear and chest ailments, and viral infections [21].

The table below summarizes the plant sources of kalbreclasine and their geographical distribution:

| Plant Species | Family | Distribution |

|---|---|---|

| Haemanthus kalbreyeri | Amaryllidaceae | Africa (primarily tropical regions) |

| Scadoxus multiflorus | Amaryllidaceae | Sub-Saharan Africa, Arabian Peninsula, Seychelles |

| Zephyranthes flava | Amaryllidaceae | Central and South America, naturalized in other tropical regions |

Biosynthetic Pathways and Precursors

The biosynthesis of kalbreclasine follows the general biosynthetic pathway of Amaryllidaceae alkaloids, with additional specific steps leading to its unique structure [16] [17]. The core biosynthetic pathway begins with the aromatic amino acids phenylalanine and tyrosine, which serve as primary precursors for all Amaryllidaceae alkaloids [16] [18].

Phenylalanine undergoes a series of transformations to produce 3,4-dihydroxybenzaldehyde, involving enzymes such as phenylalanine ammonia-lyase and cinnamic acid 4-hydroxylase [18]. This process proceeds through intermediates including trans-cinnamic acid, p-coumaric acid, and caffeic acid [19]. Concurrently, tyrosine is decarboxylated by tyrosine decarboxylase to form tyramine [17] [18].

The condensation of 3,4-dihydroxybenzaldehyde with tyramine yields an imine (Schiff base) that is subsequently reduced to form norbelladine [17] [19]. Norbelladine is then methylated by norbelladine 4′-O-methyltransferase to produce O-methylnorbelladine, which serves as the central intermediate for all Amaryllidaceae alkaloids [16] [17].

A key biosynthetic step in the pathway toward kalbreclasine is the cyclization of O-methylnorbelladine through para-para phenol coupling, catalyzed by cytochrome P450 enzymes [16] [19]. This specific coupling pattern leads to the formation of the phenanthridine skeleton characteristic of narciclasine-type alkaloids [17] [19].

The biosynthetic route from O-methylnorbelladine to narciclasine involves the intermediate 11-hydroxyvittatine and proceeds through a series of oxidative steps, including a retro-Prins reaction that results in the elimination of two carbon atoms from the "ethano" bridge of the crinane skeleton [6] [19]. This complex transformation is believed to be catalyzed by specialized enzymes, although many of these remain uncharacterized at the molecular level [17] [19].

The final step in kalbreclasine biosynthesis is the glucosylation of narciclasine at the C-2 position, likely catalyzed by a UDP-glucosyltransferase enzyme [6]. This glycosylation step is relatively rare in Amaryllidaceae alkaloid biosynthesis, making kalbreclasine a specialized end product in this metabolic pathway [13].

The biosynthetic pathway of kalbreclasine can be summarized in the following table:

| Step | Process | Enzymes/Mechanisms |

|---|---|---|

| 1 | Phenylalanine conversion to 3,4-dihydroxybenzaldehyde | Phenylalanine ammonia-lyase, Cinnamic acid 4-hydroxylase |

| 2 | Tyrosine decarboxylation to tyramine | Tyrosine decarboxylase |

| 3 | Condensation of 3,4-dihydroxybenzaldehyde and tyramine | Spontaneous Schiff base formation followed by reduction |

| 4 | Reduction and methylation to form O-methylnorbelladine | Norbelladine 4′-O-Methyltransferase |

| 5 | Para-para phenol coupling of O-methylnorbelladine | Cytochrome P450 enzyme |

| 6 | Formation of narciclasine via 11-hydroxyvittatine | Multiple oxidative steps including retro-Prins reaction |

| 7 | Glucosylation of narciclasine to form kalbreclasine | UDP-glucosyltransferase |

Ecological and Phytochemical Significance

Kalbreclasine, like other Amaryllidaceae alkaloids, plays important ecological roles in the plants that produce it [13] [26]. These specialized metabolites often function as chemical defense compounds, protecting the plant against herbivores and pathogens due to their cytotoxic properties [13] [26]. The significant metabolic investment required for the biosynthesis of complex alkaloids like kalbreclasine suggests that they confer substantial evolutionary advantages to the producer plants [8] [15].

The ecological significance of kalbreclasine extends beyond direct defense functions. As a glycosylated derivative of narciclasine, kalbreclasine may exhibit altered bioavailability and stability compared to its aglycone counterpart, potentially allowing for specialized storage, transport, or activation mechanisms within the plant tissues [7]. The glucose moiety could also influence interactions with soil microorganisms, potentially affecting the rhizosphere microbiome composition through antimicrobial activities [13] [26].

Plants containing kalbreclasine, such as Scadoxus multiflorus, have been documented to exhibit allelopathic effects, inhibiting the growth of competing plants in their vicinity [26]. This ecological function may contribute to the competitive success of these species in their native habitats [22] [26]. Additionally, the accumulation of kalbreclasine and related alkaloids has been observed to vary in response to environmental stressors, suggesting a role in adaptation to challenging conditions [8] [13].

From a phytochemical perspective, kalbreclasine serves as an important chemotaxonomic marker for specific genera within the Amaryllidaceae family [13] [20]. The presence of this compound, along with its unique structural features, provides valuable information for taxonomic classification and evolutionary relationships among Amaryllidaceae species [11] [15]. The co-occurrence of kalbreclasine with other alkaloids in specific plant species creates distinctive alkaloid profiles that can be used for chemotaxonomic purposes [13] [25].

The structural uniqueness of kalbreclasine, particularly its rare glucoside modification of the narciclasine core structure, represents a specialized branch of Amaryllidaceae alkaloid biosynthesis [7]. This structural diversity contributes to the overall phytochemical richness of the Amaryllidaceae family and highlights the evolutionary diversification of secondary metabolite biosynthesis pathways in these plants [8] [16].

The table below summarizes the ecological and phytochemical significance of kalbreclasine:

| Aspect | Significance |

|---|---|

| Plant Defense | Protection against herbivores and pathogens due to cytotoxic properties |

| Pollinator Interactions | Potential role in attracting specific pollinators through visual and chemical cues |

| Allelopathic Effects | Inhibition of competing plant growth in surrounding soil |

| Environmental Adaptation | Accumulation in response to environmental stressors (drought, UV radiation) |

| Microbial Interactions | Antimicrobial properties affecting soil microbiome composition |

| Chemotaxonomic Marker | Serves as a taxonomic marker for specific genera within Amaryllidaceae |

| Biosynthetic Diversity | Represents specialized branch of Amaryllidaceae alkaloid biosynthesis |

| Structural Uniqueness | Contains rare glucoside modification of the narciclasine core structure |

| Metabolic Investment | Significant metabolic resource allocation indicates important biological role |

| Evolutionary Significance | Suggests convergent evolution of specialized alkaloid biosynthesis pathways |